molecular formula C9H14O3 B1343575 Ethyl 4-cyclopropyl-4-oxobutyrate CAS No. 184297-33-4

Ethyl 4-cyclopropyl-4-oxobutyrate

Cat. No. B1343575
M. Wt: 170.21 g/mol
InChI Key: OCVRWEFEFCNZSW-UHFFFAOYSA-N
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Description

Ethyl 4-cyclopropyl-4-oxobutyrate is a chemical compound that can be synthesized through various organic reactions. It is a derivative of butyric acid and contains a cyclopropyl group attached to the fourth carbon of the butyrate chain. The compound is of interest due to its potential as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a one-pot synthesis involving the ring-opening of a cyclopropyl precursor followed by a Wittig reaction has been developed to create 2-methylene-4-substituted ethyl butyrates . Another study describes the synthesis of a pyrazole derivative, which involves a Knoevenagel approach followed by cyclocondensation, indicating the versatility of butyrate derivatives in synthesizing heterocyclic compounds . Additionally, the preparation of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate from p-chloropropiophenone showcases the utility of butyrate esters in the synthesis of intermediates for pharmaceutical agents .

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 4-cyclopropyl-4-oxobutyrate has been elucidated using various spectroscopic methods and crystallography. For example, the crystal structure of a pyrazole derivative was confirmed using single-crystal X-ray diffraction, and the structure is stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Similarly, the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate was determined, revealing an orthorhombic space group and intermolecular hydrogen bonding .

Chemical Reactions Analysis

The reactivity of butyrate derivatives has been explored in various chemical reactions. For instance, the reaction of ethyl 2,3-dioxobutyrate 2-arylhydrazones with bromine leads to the formation of 4-bromo-derivatives, which can further react to form pyrazole derivatives . The oxidative scission of ethyl 2,2-dimethoxycyclopropane-1-carboxylates with RuO4 demonstrates the susceptibility of cyclopropyl rings to oxidative ring opening .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of ethyl 4-cyclopropyl-4-oxobutyrate are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the solubility and crystallization behavior of a pyrazole derivative in methyl alcohol solvent suggest that butyrate derivatives may have good solubility in organic solvents . The stability of the key intermediate ylide in the one-pot synthesis indicates that certain butyrate derivatives can be stored under oxygen-free conditions . The selective reduction of a related compound, (R)-4-(trichloromethyl)-oxetan-2-one, to produce ethyl (R)-3-hydroxy-4-chlorobutyrate, highlights the potential for selective transformations in the presence of specific functional groups .

Scientific Research Applications

1. Synthesis in Chemistry Ethyl 4-cyclopropyl-4-oxobutyrate plays a significant role in synthetic chemistry. For instance, in the synthesis of certain gamma-substituted-gamma-butyrolactones present in film sherries, it yields radioactive gamma-butyrolactone and several other compounds, confirming earlier proposed pathways for their formation (Fagan, Kepner, & Webb, 1981). Additionally, it has been utilized in the synthesis of novel anti-HIV-1 activity compounds, as demonstrated in the creation of a variety of uracil derivatives (Danel et al., 1996).

2. Organic Chemistry Applications In organic chemistry, it has been used to develop efficient methods for synthesizing 2-methylene-4-substituted ethyl butyrates through cyclopropyl opening followed by a Wittig reaction (Chung et al., 2011). Another application is its use in the enantioselective hydrogenation of ethyl 4-chloro-3-oxobutyrate in solutions of organic salts with recycling of the catalyst Ru-BINAP, ensuring high levels of asymmetric induction (Starodubtseva et al., 2004).

3. Biotechnology and Bioreduction Ethyl 4-cyclopropyl-4-oxobutyrate also finds its application in biotechnology, especially in designing the pH profile for asymmetric bioreduction. The optimal time-varying operating pH profile in the asymmetric reduction of ethyl 4-chloro-3-oxobutyrate by baker's yeast was developed to improve reaction yield and product optical purity (Chen et al., 2002).

4. Medicinal Chemistry and Drug Synthesis In medicinal chemistry, this compound has been utilized in the synthesis of ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate, a process that involved asymmetric aldol reaction using ethyl glyoxylate and isobutyraldehyde as raw materials (Jin-ji, 2014).

5. Pharmaceutical Intermediates Ethyl 4-cyclopropyl-4-oxobutyrate is also important in the synthesis of pharmaceutical intermediates. For instance, it was used in the synthesis of Ethyl Methylaminothiazolyloximate from ethyl 4-chloro-3-oxobutyrate (Ai, 2006).

Safety And Hazards

Ethyl 4-cyclopropyl-4-oxobutyrate is classified as an irritant . As with all chemicals, it should be handled with appropriate safety measures to prevent direct contact, inhalation, or ingestion.

properties

IUPAC Name

ethyl 4-cyclopropyl-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-12-9(11)6-5-8(10)7-3-4-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVRWEFEFCNZSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645659
Record name Ethyl 4-cyclopropyl-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-cyclopropyl-4-oxobutyrate

CAS RN

184297-33-4
Record name Ethyl 4-cyclopropyl-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 3-iodopropanoate (8 g, 35 mmol) and zinc-copper (4.5 g, 70 mmol) in a mixture of benzene (80 mL) and DMA (8 mL) was heated at 60° C. for 4.5 hours under N2. Pd(PPh3)2Cl2 (1.2 g, 1.8 mmol) was added, followed by addition of cyclopropanecarbonyl chloride (3.7 g, 35 mmol). The mixture was stirred at 60° C. for another 30 minutes. The reaction mixture was diluted with ethyl acetate (300 mL), and washed with 1N HCl (50 mL), satd aq NaHCO3 (80 mL) and brine (30 mL). The organic layer was dried over Na2SO4 and concentrated to afford the ethyl 4-cyclopropyl-4-oxobutanoate (4.2 g), which was used for next step directly without purification.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
catalyst
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
1.2 g
Type
catalyst
Reaction Step Five

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